molecular formula C13H15N B15345431 2-Naphthalenamine, N-(1-methylethyl)- CAS No. 53622-39-2

2-Naphthalenamine, N-(1-methylethyl)-

Cat. No.: B15345431
CAS No.: 53622-39-2
M. Wt: 185.26 g/mol
InChI Key: SIZAEFGOHCBUPV-UHFFFAOYSA-N
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Description

Properties

CAS No.

53622-39-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C13H15N/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3

InChI Key

SIZAEFGOHCBUPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Scientific Research Applications

N-(Isopropyl)naphthalen-2-amine has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-(Isopropyl)naphthalen-2-amine is structurally similar to other naphthalene derivatives, such as N-ethyl-naphthalen-2-amine and N-methyl-naphthalen-2-amine. its unique isopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. For instance, the isopropyl group may enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Naphthalenamine, N-(1-methylethyl)-
  • CAS Registry Number : 64181-63-1
  • Molecular Formula : C₁₃H₁₅N
  • Structure : A naphthalene ring substituted with an amine group at the 2-position, where the amine is further alkylated with an isopropyl (1-methylethyl) group.

Key Characteristics :

  • Derived from 2-naphthylamine (CAS 91-59-8), a known carcinogen .
  • The isopropyl substituent likely alters physicochemical properties (e.g., solubility, volatility) and reduces direct toxicity compared to the parent compound.

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Compound Name Substituents Molecular Formula Physical State Key Properties/Applications References
2-Naphthalenamine, N-(1-methylethyl)- Isopropyl group on amine C₁₃H₁₅N Not reported Regulatory scrutiny (NDSL listing)
N-(2-Ethylhexyl)-1-[diazenyl derivatives]-2-naphthalenamine Ethylhexyl, diazenyl groups C₂₈H₃₀N₆ Not reported Potential dye/photochemical applications
N-(2,5-Dimethylhexan-2-yl)naphthalen-1-amine Branched alkyl on amine C₁₈H₂₅N Yellow oil IR and HRMS data reported; synthetic intermediate
4-Ethyl-N,N-dimethylnaphthalen-1-amine Ethyl and dimethyl groups C₁₄H₁₇N Not reported Palladium-catalyzed synthesis; pharmaceutical relevance

Analysis :

  • Electronic Effects : Electron-donating alkyl groups enhance amine basicity, influencing reactivity in catalysis or drug design .

Functional Group Modifications on the Naphthalene Ring

Compound Name Functional Groups Molecular Formula Key Properties/Applications References
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine Silicon-fluorine substituent C₁₉H₂₀FNSi White crystal (mp 84–85°C); quantum crystallography studies
N-(1-methylethyl)-3-(1-naphthalenyloxy)-2-nitroxypropylamine Nitrate ester, naphthyloxy C₁₆H₂₀N₂O₄ NO donor; hypertensive activity in rats
2-Naphthalenamine, N-heptyl-1-[diazenyl derivatives] Diazenyl, heptyl groups C₂₇H₂₇N₅ Azo dye candidate; structural complexity

Analysis :

  • Silicon Derivatives : Enhance thermal stability and optoelectronic properties, relevant in materials science .
  • Diazenyl Groups : Enable conjugation for dyes or sensors, as seen in azo compounds .
  • Nitrate Esters: Serve as nitric oxide donors, suggesting pharmacological utility (e.g., vasodilation) .

Chiral and Stereochemical Variants

Compound Name Chirality Molecular Formula Applications References
(R)-1-(2-Naphthyl)ethylamine Chiral center at ethylamine C₁₂H₁₃N Chiral building block for asymmetric synthesis
N-(1-methylethyl)-2-naphthalenamine Achiral isopropyl group C₁₃H₁₅N Regulatory focus; structural simplicity

Analysis :

  • Chiral amines (e.g., ) are critical in synthesizing enantioselective pharmaceuticals.
  • The achiral isopropyl group in the target compound simplifies synthesis but limits stereochemical applications.

Physicochemical Properties

  • Melting Points : Silicon-containing derivatives exhibit higher melting points (e.g., 84–85°C in ) compared to oily alkylated amines (e.g., ).
  • Solubility : Branched alkyl chains (e.g., ethylhexyl in ) reduce water solubility, favoring organic phase reactions.

Toxicity and Regulation

  • The parent compound 2-naphthylamine is carcinogenic, but alkylation (e.g., isopropyl in ) may mitigate toxicity.
  • Regulatory status varies: The target compound is on the NDSL, while diazenyl derivatives (e.g., ) may require hazard assessments for azo group toxicity.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Naphthalenamine, N-(1-methylethyl)-?

Methodological Answer: To confirm the structure and purity of this compound, employ a combination of:

  • Infrared Spectroscopy (IR): Identify functional groups (e.g., amine N-H stretches) using peaks in the range of ~3064–2973 cm⁻¹ and aromatic C-H vibrations .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with exact mass measurements (e.g., HRMS-ESI for parent ion detection) .
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve substituent positions on the naphthalene ring and confirm the isopropyl group (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) .
  • X-ray Crystallography: If crystalline, determine bond lengths and angles for structural validation .

Q. What synthetic routes are available for preparing N-(1-methylethyl)-substituted naphthalenamines?

Methodological Answer: Key approaches include:

  • Palladium-Catalyzed C-H Activation: Utilize Pd catalysts with ligands (e.g., phosphines) to functionalize naphthalene rings. For example, coupling dimethylamine derivatives with 1-chloromethylnaphthalene under inert conditions (80–100°C, DMF solvent) .
  • Nucleophilic Substitution: React 2-naphthylamine with isopropyl halides in the presence of a base (e.g., K₂CO₃) at reflux in THF .
  • Reductive Amination: Reduce imine intermediates (formed from naphthalenamine and acetone) using H₂/Pd-C or NaBH₄ .

Q. Table 1: Representative Reaction Conditions

MethodCatalyst/ReagentSolventTemperatureYield Range
Pd-Catalyzed C-H BondPd(OAc)₂, DPPFDMF100°C60–75%
Nucleophilic SubstitutionK₂CO₃THFReflux50–65%

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies?

Methodological Answer: Contradictions often arise from variations in:

  • Species-Specific Responses: Compare data from human cell lines (e.g., hepatic HepG2) vs. rodent models, noting differences in metabolic enzymes (e.g., CYP450 isoforms) .
  • Exposure Routes: Oral vs. inhalation studies may show divergent systemic effects due to bioavailability differences. For example, hepatic effects are more pronounced in oral studies .
  • Dose-Response Relationships: Use meta-analysis to assess thresholds for toxicity, focusing on endpoints like renal dysfunction or oxidative stress markers .

Q. Table 2: Key Parameters for Cross-Study Comparisons

ParameterExample Values/NotesEvidence
SpeciesHumans, rats, mice
Exposure DurationAcute (≤24h) vs. chronic (≥90 days)
Health OutcomesHepatic enzyme elevation, DNA adduct formation

Q. How to design experiments for studying metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites. Monitor reactions via LC-MS/MS with C18 columns and ESI+ detection .
  • In Vivo Tracing: Administer ¹⁴C-labeled compound to rodents and analyze urine/plasma via radio-HPLC. Compare metabolite profiles across sexes and strains .
  • Computational Prediction: Apply QSAR models (e.g., OECD Toolbox) to predict reactive metabolites and prioritize experimental validation .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts (e.g., unreacted isopropylamine) using DB-5MS columns and EI ionization .
  • HPLC-UV/FLD: Quantify non-volatile impurities (e.g., naphthol derivatives) with C18 columns and gradient elution (acetonitrile/water) .
  • Elemental Analysis: Verify purity by comparing calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .

Data Contradiction Analysis Framework

When conflicting data arise:

Audit Experimental Conditions: Check solvent purity, catalyst age, and reaction atmosphere (e.g., O₂ exclusion in Pd-catalyzed reactions) .

Validate Assay Reproducibility: Repeat toxicity assays with standardized protocols (e.g., OECD Guidelines 423 for acute oral toxicity) .

Cross-Reference Spectral Libraries: Compare IR/NMR data with authoritative databases (e.g., NIST Chemistry WebBook) .

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